5-Bromo-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Description
5-Bromo-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a bicyclic compound featuring a cyclopropane ring fused to an indene scaffold. The molecule contains a carboxylic acid group at position 1, a bromine atom at position 5, and a fluorine atom at position 4 (Figure 1). Key properties include:
- Molecular Formula: C₁₁H₉BrFO₂
- Molecular Weight: 285.1 g/mol (reported)
- CAS Number: 2060025-18-3
- MDL Number: MFCD30498291
- InChIKey: YMMCIHUSZVSEMF-UHFFFAOYSA-N
The compound is of interest in medicinal chemistry and materials science due to its strained cyclopropane ring and halogen substituents, which may enhance reactivity or binding affinity. Patent data indicate significant industrial attention, with 18 patents referencing its structure .
Properties
Molecular Formula |
C11H8BrFO2 |
|---|---|
Molecular Weight |
271.08 g/mol |
IUPAC Name |
5-bromo-4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid |
InChI |
InChI=1S/C11H8BrFO2/c12-10-5-3-6-8(9(6)11(14)15)4(5)1-2-7(10)13/h1-2,6,8-9H,3H2,(H,14,15) |
InChI Key |
LXVHHUDUYYWRBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2C(=O)O)C3=C1C(=C(C=C3)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves multi-step organic reactions. The starting materials often include substituted indenes, which undergo bromination and fluorination reactions under controlled conditions. The cyclopropanation step is crucial to form the cyclopropa[a]indene core. Common reagents used in these reactions include bromine, fluorine sources, and cyclopropanation agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium iodide (NaI) in acetone or other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
5-Bromo-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to form strong interactions with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Electronic Effects
- Halogen Position: Bromine at C5 (target compound) vs. C3 (3-Bromo-5-fluoro analog) alters steric and electronic interactions. Bromine’s bulkiness at C5 may hinder rotation or binding in certain applications .
Halogen Type :
Patent and Application Insights
- The target compound’s 18 patents suggest applications in pharmaceuticals or agrochemicals, though specific uses are undisclosed .
- The 4-bromo analog (CAS 2059941-40-9) lacks fluorine and has fewer patents, indicating that fluorine substitution at C4 may be critical for the target’s industrial relevance .
Biological Activity
5-Bromo-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHBrFO
- CAS Number : 1172067-95-6
- Molecular Weight : 247.07 g/mol
Research indicates that 5-Bromo-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid exhibits several biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies suggest that the bromine and fluorine substituents enhance its interaction with microbial cell membranes.
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, suggesting potential for treating inflammatory diseases.
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Pain Management : Due to its potential as a VR1 antagonist, it could be beneficial in managing pain and inflammatory conditions .
- Antibacterial Treatments : Its effectiveness against bacterial strains positions it as a candidate for antibiotic development.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of 5-Bromo-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Study 2: Anti-inflammatory Activity
In another study focused on anti-inflammatory effects, the compound was tested in a murine model. It significantly reduced the levels of TNF-alpha and IL-6 in serum after administration.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 120 | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
